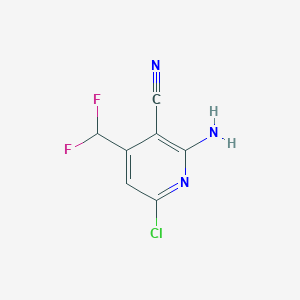
2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H17F3N2O It is a derivative of aniline, featuring a piperidine ring substituted with a methoxy group and a trifluoromethyl group on the aromatic ring
准备方法
The synthesis of 2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with an aniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents using appropriate nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including its role as a ligand for specific receptors or enzymes.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
相似化合物的比较
2-(4-Methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline: This compound has a similar structure but with different substitution patterns on the aromatic ring.
4-Methoxy-2-(piperidin-1-yl)aniline: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound features a piperidine ring with different substituents, leading to different reactivity and applications.
属性
分子式 |
C13H17F3N2O |
|---|---|
分子量 |
274.28 g/mol |
IUPAC 名称 |
2-(4-methoxypiperidin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-10-4-6-18(7-5-10)12-3-2-9(8-11(12)17)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 |
InChI 键 |
HDMCDUOATYQCDK-UHFFFAOYSA-N |
规范 SMILES |
COC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


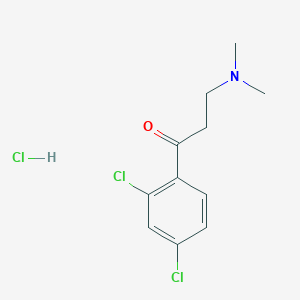
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
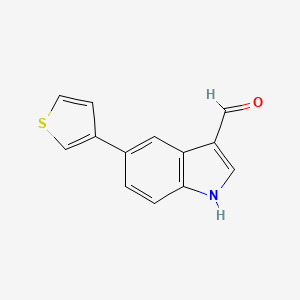
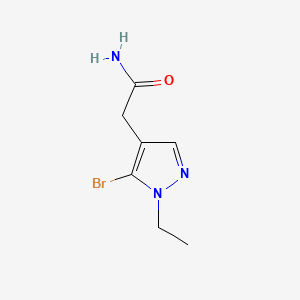
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)


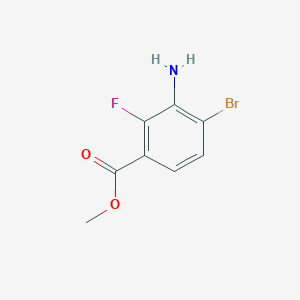
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
